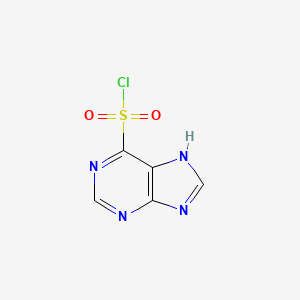

9H-Purine-6-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

7H-purine-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHKOEOCFMPCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9h Purine 6 Sulfonyl Chloride and Analogues

Precursor Compounds and Starting Material Selection

Common precursors for the synthesis of the purine (B94841) core itself often begin with substituted pyrimidines. For instance, 4,5-diaminopyrimidines are versatile starting materials that can be cyclized to form the purine ring system. researchgate.netjchps.com A specific example involves the reaction of 4,5-diamino-2,6-dichloropyrimidine with a suitable one-carbon source to construct the imidazole (B134444) portion of the purine. researchgate.net

For the direct introduction or modification to the 6-position, readily available purine derivatives are the preferred starting materials. 6-Mercaptopurine (purine-6-thiol) is a primary precursor for oxidative chlorination routes. organic-chemistry.orgwikipedia.org This compound provides a sulfur atom at the correct position, which can be subsequently oxidized to the desired sulfonyl chloride. Alternatively, syntheses can begin with compounds like 6-chloropurine (B14466), which can be converted to the target molecule, or even purine itself, although this often presents challenges with regioselectivity. jchps.comchemsynthesis.com

The selection process involves evaluating the commercial availability, stability, and reactivity of the precursor. The presence of other functional groups on the purine ring must also be considered, as they can influence the reaction conditions and may require protection strategies.

Table 1: Common Precursor Compounds

| Compound Name | Role in Synthesis |

|---|---|

| 4,5-Diaminopyrimidines | Starting material for building the purine ring system. researchgate.netjchps.com |

| 6-Mercaptopurine | Key precursor for oxidative chlorination routes. wikipedia.orgnih.gov |

| 6-Chloropurine | Precursor for substitution or further functionalization. jchps.comchemsynthesis.com |

| Purine | Basic scaffold for direct functionalization. nih.gov |

Chlorosulfonation Reactions and Mechanisms

The formation of the sulfonyl chloride group on the purine ring is achieved through two principal mechanisms: direct chlorosulfonation of an activated purine ring or oxidation of a suitable sulfur-containing precursor, such as a thiol.

Direct chlorosulfonation involves the reaction of a purine substrate with a powerful chlorosulfonating agent. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). rsc.org This reaction is a type of electrophilic aromatic substitution, where the electron-rich purine ring attacks the electrophilic sulfur atom of the chlorosulfonic acid.

The mechanism proceeds via the formation of a sigma complex (or Wheland intermediate), which then loses a proton to restore the aromaticity of the purine ring, resulting in the formation of the purine-6-sulfonic acid, which is subsequently converted to the sulfonyl chloride in the presence of excess reagent. The reaction is typically performed at controlled, often low, temperatures to manage the high reactivity and exothermic nature of chlorosulfonic acid. rsc.org The reaction may require heating to proceed to completion after the initial addition. rsc.org

An alternative and widely used strategy is the oxidative chlorination of a purine-6-thiol (6-mercaptopurine). organic-chemistry.orgwikipedia.org This method takes advantage of the thiol group's susceptibility to oxidation. The thiol is treated with a suitable oxidizing agent in the presence of a chloride source. organic-chemistry.org This process typically involves the oxidation of the sulfur atom through several intermediate states, including sulfenic (R-SOH) and sulfinic acids (R-SO₂H), before reaching the sulfonyl chloride (R-SO₂Cl) state. nih.govresearchgate.net

A variety of oxidizing systems can be employed for this transformation. organic-chemistry.orgresearchgate.net Common reagents include:

A combination of hydrogen peroxide and thionyl chloride (SOCl₂), which is a highly reactive system for converting thiols to sulfonyl chlorides. organic-chemistry.org

N-Chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org

Chlorine dioxide (ClO₂), which can oxidize thiols progressively, with sulfonyl chlorides being one of the potential products depending on the stoichiometry. researchgate.net

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org

These methods are often favored for their milder conditions and higher functional group tolerance compared to direct chlorosulfonation with chlorosulfonic acid. organic-chemistry.orgnih.gov

Table 2: Oxidizing Systems for Thiol to Sulfonyl Chloride Conversion

| Reagent System | Key Features |

|---|---|

| H₂O₂ / SOCl₂ | Highly reactive, rapid conversion. organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Efficient, mild conditions, short reaction times. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Smooth oxidation in good yield. organic-chemistry.org |

| Nitric Acid / HCl / O₂ | Suitable for continuous flow processes. nih.gov |

| Chlorine Dioxide (ClO₂) | Stepwise oxidation potential. researchgate.net |

Reaction Conditions and Optimization Parameters

Optimizing reaction conditions is paramount for maximizing the yield and purity of 9H-purine-6-sulfonyl chloride. Key parameters that require careful control include the choice of solvent, the stoichiometry of the reagents, the reaction temperature, and the duration of the reaction.

The choice of solvent can significantly influence the reaction's outcome. For many organosulfur reactions, including chlorosulfonations, inert and anhydrous solvents are preferred to prevent unwanted side reactions, such as the hydrolysis of the sulfonyl chloride product. Commonly used solvents include chlorinated hydrocarbons like methylene (B1212753) chloride, as well as tetrahydrofuran (B95107) (THF) and acetonitrile. jchps.comrsc.org The solvent's polarity can affect the solubility of the reactants and the stability of intermediates, thereby influencing reaction rates. researchgate.net

Reagent stoichiometry must be precisely controlled. In direct chlorosulfonation, a significant excess of chlorosulfonic acid is often used to serve as both the reagent and the solvent. rsc.org In oxidative chlorination routes, the molar ratio of the purine thiol to the oxidizing agent is a critical parameter that determines the extent of oxidation. Insufficient oxidant may lead to the formation of disulfides or intermediate oxidation products, while an excessive amount could lead to over-oxidation or degradation of the starting material. researchgate.net

Temperature is a critical factor in the synthesis of sulfonyl chlorides. Direct chlorosulfonation reactions are often initiated at low temperatures, such as -10 °C to 0 °C, to control the initial exothermic reaction rate and prevent the decomposition of sensitive functional groups. rsc.orgorgsyn.org Subsequently, the reaction mixture may be heated to higher temperatures (e.g., 50-60 °C) to ensure the reaction proceeds to completion. rsc.org

The duration of the reaction is intrinsically linked to the temperature and the reactivity of the specific substrates and reagents. Reaction times can range from a few hours to overnight. jchps.comrsc.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring the complete consumption of the starting material while minimizing the formation of degradation by-products. jchps.com The synthesis of purine derivatives, in general, can be sensitive to temperature, with low-temperature conditions sometimes favoring specific pathways. nih.gov

Table 3: Typical Reaction Optimization Parameters

| Parameter | Condition | Rationale / Effect |

|---|---|---|

| Solvent | Methylene Chloride, THF, Acetonitrile | Inert, anhydrous conditions prevent product hydrolysis. rsc.org |

| Reagent Ratio | Excess chlorosulfonating agent or controlled oxidant ratio | Drives reaction to completion; prevents under/over-oxidation. rsc.orgresearchgate.net |

| Initial Temperature | -10 °C to 0 °C | Controls initial exothermic reaction and prevents degradation. rsc.orgorgsyn.org |

| Reaction Temperature | Room Temperature to 60 °C | Ensures reaction completion after initial controlled addition. rsc.org |

| Reaction Time | 1 to 24 hours | Dependent on reagents and temperature; optimized by monitoring. jchps.comrsc.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-Diaminopyrimidines |

| 4,5-Diamino-2,6-dichloropyrimidine |

| 6-Mercaptopurine |

| 6-Chloropurine |

| Purine |

| Chlorosulfonic acid |

| Thionyl chloride |

| Hydrogen peroxide |

| N-Chlorosuccinimide |

| Chlorine dioxide |

| Chlorotrimethylsilane |

| Zirconium tetrachloride |

| Nitric Acid |

| Methylene chloride |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Purine-6-thiol |

| Purine-6-sulfonic acid |

| Sulfenic acid |

Catalytic Considerations in Sulfonylation

The synthesis of sulfonyl chlorides has traditionally been dominated by the use of highly reactive and often unselective reagents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). nih.gov These methods can lack the chemoselectivity and functional group compatibility required for complex molecules such as purine derivatives. nih.gov Consequently, modern organic synthesis has moved towards developing milder and more selective catalytic approaches.

A noteworthy advancement is the development of a method for the synthesis of sulfonyl chlorides from primary sulfonamides, which are often more stable and synthetically accessible precursors. nih.gov This strategy utilizes a pyrylium (B1242799) salt, specifically Pyry-BF₄, as an activating agent in conjunction with magnesium chloride (MgCl₂) as the chloride source. nih.gov The pyrylium salt activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion into the highly electrophilic sulfonyl chloride. nih.gov This reaction proceeds under mild conditions, typically at 60 °C, and demonstrates a broad tolerance for various functional groups. nih.gov Such characteristics make it an exceptionally powerful tool for the late-stage functionalization of intricate drug-like molecules, where preserving sensitive moieties is paramount. nih.gov

In the context of producing sulfonylated purine analogues, such as N-sulfonylated adenines, pyridine (B92270) is commonly employed as more than just a solvent. irb.hr In these reactions, where reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) are used, pyridine acts as a base to neutralize the HCl generated. It can also function as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that facilitates the sulfonylation of the purine nitrogen atoms. irb.hr The reaction conditions, including temperature and time, can be adjusted to control the position of sulfonylation on the purine ring. irb.hr

Isolation and Purification Techniques for Intermediates and Products

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification protocols to remove unreacted starting materials, reagents, and by-products. Given the structural diversity of purine derivatives, a range of chromatographic techniques is employed. teledynelabs.com

Chromatographic Methods for Purine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Applicability for Purine Derivatives | Source |

| Normal-Phase Chromatography | Silica (B1680970) Gel | Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol | Effective for a wide range of purine polarities. Non-polar derivatives elute with less polar solvents like hexane/ethyl acetate, while more polar compounds require systems like dichloromethane/methanol. | irb.hrteledynelabs.comrsc.org |

| Reversed-Phase Chromatography | C18-functionalized Silica | Acetonitrile/Water or Methanol/Water, often with acid modifiers (TFA, Formic Acid) | Ideal for polar purine compounds. Acidic modifiers are often added to improve peak shape by suppressing the ionization of basic nitrogen atoms. | teledynelabs.com |

| Amine-Phase Chromatography | Amine-functionalized Silica | Normal-phase solvents (e.g., Hexane/Ethyl Acetate) | A useful alternative to standard silica gel. The basic surface can prevent peak tailing for acidic or basic purines without requiring mobile phase modifiers. Compounds are typically less retained than on silica. | teledynelabs.com |

Detailed Research Findings:

Flash Chromatography on silica gel is a standard and efficient method for purifying sulfonyl chloride products. For instance, a crude sulfonyl chloride was purified using a gradient of 0% to 2% ethyl acetate in hexanes to yield the final product as a solid. rsc.org

Preparative Chromatography is frequently used to isolate products from reaction mixtures containing multiple sulfonated species. In the synthesis of N-sulfonylated adenines, preparative chromatography on silica with a dichloromethane/methanol (e.g., 9:1 or 20:1) mobile phase successfully separated N9-monosubstituted, N6-monosubstituted, and N6,N9-disubstituted products from each other and the unreacted adenine (B156593) starting material. irb.hr

The choice of purification strategy is dictated by the polarity of the target molecule, which is heavily influenced by the substituents on the purine ring. teledynelabs.com Non-polar substituents, such as benzyl (B1604629) groups, allow for purification with standard hexane/ethyl acetate systems on silica gel. teledynelabs.com Conversely, purines with polar functional groups or fewer substituents are better suited for purification with dichloromethane/methanol on silica or by using C18 reversed-phase conditions. teledynelabs.com

Reactivity Profiles and Mechanistic Investigations of 9h Purine 6 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophilic moiety due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur atom. This polarization creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. Sulfonyl chlorides are widely recognized as potent electrophiles in organic synthesis, readily reacting with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and thioether linkages. ijarsct.co.innih.gov The purine (B94841) ring itself, being an electron-deficient aromatic system, further enhances the electrophilic character of the attached sulfonyl chloride group. This inherent reactivity makes 9H-Purine-6-sulfonyl chloride a key intermediate for the synthesis of diverse purine derivatives.

Nucleophilic Substitution Reactions at the Sulfonyl Group

The primary mode of reactivity for this compound involves nucleophilic substitution at the sulfonyl sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. This general mechanism allows for the formation of a wide range of C6-substituted purine derivatives.

The reaction between sulfonyl chlorides and primary or secondary amines is a classic and highly efficient method for the synthesis of sulfonamides. ijarsct.co.in In the case of this compound, reaction with various amines in the presence of a base to neutralize the HCl byproduct yields the corresponding purine-6-sulfonamides. These reactions are typically robust and proceed with high yield. For instance, 2-amino-9H-purine-6-sulfonamide has been synthesized via the oxidation of 2-amino-9H-purine-6-sulfenamide, demonstrating the formation of this key functional group on the purine core. nih.gov

Table 1: Representative Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia (from Chloramine) | 2-Amino-9H-purine-6-sulfonamide | Oxidation of the intermediate sulfenamide with MCPBA. | nih.gov |

| Aniline | N-Phenyl-9H-purine-6-sulfonamide | Typically in the presence of a base like pyridine (B92270) or triethylamine in an inert solvent. | ijarsct.co.in |

Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. masterorganicchemistry.comyoutube.com This reaction, often carried out in the presence of a non-nucleophilic base such as pyridine, involves the attack of the hydroxyl oxygen on the electrophilic sulfur atom. masterorganicchemistry.commasterorganicchemistry.com The resulting purine-6-sulfonate esters are themselves useful intermediates, as the sulfonate group can act as a good leaving group in subsequent nucleophilic substitution reactions.

Table 2: Representative Reactions with Oxygen-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Methanol | Methyl 9H-purine-6-sulfonate | Typically in the presence of a base like pyridine. | masterorganicchemistry.comyoutube.com |

| Phenol | Phenyl 9H-purine-6-sulfonate | Typically in the presence of a base like pyridine. | masterorganicchemistry.comyoutube.com |

Thiols can react with sulfonyl chlorides, though the reaction can be complex. While the direct formation of a thiosulfonate ester (R-SO₂-S-R') is the expected outcome, side reactions can occur. Alternatively, sulfonyl chlorides can be reduced to generate thiophenols. nih.govorgsyn.org The synthesis of thioethers from sulfonyl chlorides often proceeds via a reduction of the sulfonyl chloride, followed by reaction with an electrophile. However, direct coupling is also possible under specific conditions.

Table 3: Representative Reactions with Sulfur-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiophenol | S-Phenyl 9H-purine-6-thiosulfonate | Base-catalyzed substitution. | nih.gov |

Regioselectivity in Purine Sulfonylation Reactions (e.g., N7 vs. N9)

A critical aspect of purine chemistry is the regioselectivity of substitution on the imidazole (B134444) ring nitrogens, N7 and N9. Direct alkylation or acylation of N-unsubstituted purines often results in a mixture of N7 and N9 isomers. nih.govrsc.org Generally, the N9-substituted product is the thermodynamically more stable and often predominant isomer, while the N7 isomer is the kinetic product in some cases.

In the context of sulfonylation, studies on 6-chloropurine (B14466) have shown that the reaction with arylsulfonyl chlorides can proceed with high regioselectivity, yielding the N9-sulfonylated product exclusively. No concurrent formation of the N7 derivative was observed in these cases. The preference for the N9 position can be attributed to both steric and electronic factors. Bulky substituents at the C6 position can sterically hinder the approach of the electrophile to the N7 position, thereby favoring attack at the more accessible N9 position. Computational studies have also been employed to investigate the stability and tautomeric preferences that lead to N9 selectivity.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically for the reactions of this compound are not extensively reported in the literature. However, insights can be drawn from studies on analogous sulfonyl chlorides. The nucleophilic substitution at a sulfonyl sulfur center, for example with alcohols or acids, generally follows second-order kinetics, being first-order with respect to both the sulfonyl chloride and the nucleophile.

Pathways Involving Ring Systems and Unsaturated Bonds

The reactivity of this compound with various ring systems and molecules containing unsaturated bonds has not been extensively documented in publicly available scientific literature. While the broader class of sulfonyl chlorides is known to participate in a range of chemical transformations with such substrates, specific studies detailing the mechanistic pathways for the purine-substituted variant are not readily found.

In general, the reactivity of sulfonyl chlorides is characterized by the electrophilic nature of the sulfur atom, making it susceptible to attack by nucleophiles. Reactions with unsaturated systems, such as alkenes and alkynes, can proceed through various mechanisms, including radical and ionic pathways. For instance, the addition of sulfonyl chlorides to alkenes can be initiated by light or radical initiators, leading to the formation of sulfonylated products.

Furthermore, reactions with aromatic compounds, particularly those that are electron-rich, can occur under Friedel-Crafts-type conditions, although the purine ring itself is electron-deficient, which may influence the reactivity of the sulfonyl chloride group.

Detailed research findings, including specific reaction conditions, yields, and mechanistic investigations for the reactions of this compound with ring systems and unsaturated bonds, are not available in the currently accessible literature. Consequently, data tables illustrating these specific reactions cannot be provided. Further experimental research is required to elucidate the reactivity profile of this particular compound.

Applications of 9h Purine 6 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Key Synthetic Building Block and Intermediate

9H-Purine-6-sulfonyl chloride serves as a crucial synthetic building block due to the high reactivity of the sulfonyl chloride moiety at the C-6 position. This functional group is a powerful electrophile and an excellent leaving group, making it susceptible to nucleophilic attack by a wide array of reagents. This reactivity allows for the straightforward introduction of sulfur-linked functionalities, which are important isosteres of other groups in medicinal chemistry.

The compound acts as a key intermediate in multi-step syntheses. Starting from more common precursors like 6-chloropurine (B14466) or 6-mercaptopurine, the sulfonyl chloride can be prepared through established oxidation protocols organic-chemistry.org. Once formed, it provides a gateway to derivatives that are not readily accessible from other purine (B94841) precursors. Its utility is analogous to other activated purines, such as 6-chloropurines, which are also used as intermediates in the preparation of 9-alkylpurines and other derivatives medchemexpress.com. The sulfonyl chloride group, however, offers a distinct reaction pathway leading to the formation of stable sulfonamides and sulfonate esters, broadening the scope of possible structures. Aliphatic and aromatic sulfonyl chlorides are recognized as pivotal precursors for synthesizing various functional groups, including sulfonate esters and sulfonamides, making them versatile building blocks in organic synthesis orgsyn.orgresearchgate.net.

Derivatization Strategies for Purine Scaffolds

The primary utility of this compound lies in the diverse derivatization strategies it enables for the purine scaffold. These strategies allow chemists to systematically modify the purine core at specific positions to generate novel analogues for various research applications.

The most direct application of this compound is the introduction of sulfonyl-linked substituents at the C-6 position. The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with a variety of nucleophiles. This reaction is a cornerstone for creating a family of C-6 substituted purines where the substituent is linked via a sulfonyl bridge.

Key transformations include:

Sulfonamide Synthesis: Reaction with primary or secondary amines yields the corresponding C-6-sulfonamidopurines. This is one of the most common applications, as the resulting sulfonamide group is a key pharmacophore in many drug molecules.

Sulfonate Ester Synthesis: Reaction with alcohols or phenols in the presence of a base leads to the formation of C-6-purinyl sulfonate esters.

Thiosulfonate Ester Synthesis: Reaction with thiols provides C-6-purinyl thiosulfonates.

These transformations are fundamental in synthetic chemistry and are analogous to the well-established nucleophilic aromatic substitution reactions seen with 6-chloropurines, where amines and alcohols are used to displace the chloride jchps.com. However, the sulfonyl linkage provides different stereoelectronic properties compared to the direct C-N or C-O bonds formed from chloropurine precursors. A photoredox/nickel dual catalytic cross-coupling method has also been developed for the C-6 functionalization of chloropurines with alkyl bromides, highlighting the importance of derivatization at this position nih.gov.

Table 1: Representative Derivatization Reactions at the C-6 Position

| Nucleophile | Reagent Example | Resulting Functional Group at C-6 | Product Class |

|---|---|---|---|

| Primary Amine | R-NH₂ | -SO₂-NHR | N-Substituted Purine-6-sulfonamide |

| Secondary Amine | R₂NH | -SO₂-NR₂ | N,N-Disubstituted Purine-6-sulfonamide |

| Alcohol | R-OH | -SO₂-OR | Purine-6-sulfonate Ester |

While the primary reactivity of this compound is at the C-6 position, the purine ring itself contains reactive nitrogen atoms. Specifically, the N-9 position is a common site for substitution. A distinct, yet related, strategy involves the synthesis of 9-sulfonyl-9H-purine derivatives. In this approach, a purine core is reacted with a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. The N-9 nitrogen acts as the nucleophile, attacking the sulfonyl chloride to form a stable N-S bond, resulting in a sulfonamide linkage at the N-9 position google.com. This method allows for the introduction of a wide variety of aryl or alkyl sulfonyl groups onto the purine nitrogen, significantly altering the molecule's electronic and steric properties. While this method does not use this compound as the starting material, it represents a key strategy for introducing sulfonyl groups to the purine scaffold, specifically at the N-9 position google.com.

This compound and its chemical relatives are instrumental in the synthesis of multi-substituted purines, particularly 2,6,9-trisubstituted derivatives, which are of significant interest in drug discovery. nih.gov Synthetic strategies often begin with a di-substituted purine, such as 2-fluoro-6-chloropurine researchgate.net. A typical sequence involves:

N-9 Alkylation: The purine core is first alkylated at the N-9 position.

Regioselective C-6 Substitution: The more reactive C-6 position is targeted for substitution. If one were to start with a C-6 sulfonyl chloride, this position would be reacted with a chosen nucleophile.

C-2 Substitution: The less reactive C-2 position is then functionalized in a subsequent step.

This stepwise approach allows for the controlled and regioselective introduction of three different substituents at the C-2, C-6, and N-9 positions. This methodology is powerful for creating compound libraries where each position can be varied systematically. nih.govnih.gov The synthesis of 2,6,9-trisubstituted purines has been used to develop potent anticancer compounds by varying the substituents at these three key positions. researchgate.netnih.gov

Construction of Complex Heterocyclic Molecules

The derivatization strategies enabled by this compound are not limited to simple substitutions but extend to the construction of more complex heterocyclic systems. The purine core can serve as a scaffold upon which other rings are built or to which other complex molecules are tethered.

For instance, by reacting this compound with a bifunctional nucleophile (e.g., an amino alcohol or a diamine), a side chain with a reactive handle can be installed at the C-6 position. This handle can then participate in a subsequent intramolecular cyclization reaction to form a new ring fused to the purine scaffold. Alternatively, it can be used as an attachment point for another complex molecule. This approach has been implicitly used in the synthesis of C6-substituted purine nucleoside analogues and 6-(imidazol-1-yl)purines, where complex side chains and other heterocyclic rings are attached to the C-6 position, demonstrating the versatility of C-6 functionalization in building larger molecular architectures. nih.govnih.gov

Contributions to Chemical Library Synthesis for Research Purposes

The reliable and versatile reactivity of electrophilic purine precursors, including this compound, makes them ideal for the synthesis of chemical libraries. nih.gov These libraries, which can contain hundreds or thousands of structurally related compounds, are essential tools in drug discovery and chemical genetics for screening against biological targets.

The synthesis of 2,6,9-trisubstituted purine libraries has been a particularly fruitful area. nih.gov By using solution-phase or solid-phase synthesis techniques, researchers can systematically vary the substituents at the C-2, C-6, and N-9 positions. The C-6 position can be diversified using the chemistry of the sulfonyl chloride or a related electrophilic group, while the other positions are modified using different reactions. These libraries of purine derivatives have been screened for various biological activities, leading to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov The ability to generate functionally diverse libraries from a common purine scaffold highlights the strategic importance of building blocks like this compound in modern medicinal chemistry. researchgate.net

Strategies for Divergent and Convergent Synthesis

A divergent synthesis strategy begins with a common starting material that undergoes a series of reactions to yield a wide array of structurally distinct products. This approach is particularly advantageous for the rapid generation of compound libraries for applications such as drug discovery and materials science. The core idea is to introduce diversity at later stages of the synthesis from a single, readily accessible precursor. For instance, a variety of 2,6,9-trisubstituted purine derivatives can be synthesized from a common intermediate like 6-chloro-2-fluoro-9-alkyl-9H-purine. researchgate.net This multistep process allows for the systematic modification of the purine core, leading to a diverse set of final compounds. researchgate.net

Conversely, a convergent synthesis strategy involves the independent synthesis of several complex fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for the synthesis of highly complex molecules as it allows for the parallel construction of different parts of the molecule, and purification is typically easier as the coupled fragments are significantly different in their properties from the starting materials.

The following tables and discussions will delve into specific research findings that exemplify the application of this compound and related purine intermediates in both divergent and convergent synthetic strategies.

Divergent Synthesis from a Common Purine Core

A prime example of a divergent approach is the synthesis of various substituted purines starting from a common precursor. Research has demonstrated the utility of 6-chloropurine as a versatile starting material for creating a library of N7- and N9-alkylated purines. acs.org The regioselectivity of the alkylation can be controlled by the choice of reagents and reaction conditions, allowing for the targeted synthesis of different isomers from the same starting material. acs.org

Table 1: Divergent Synthesis of N-alkylated Purines from 6-Chloropurine acs.org

| Entry | Starting Material | Reagent | Catalyst | Product(s) | Isomer Ratio (N7:N9) |

| 1 | 6-Chloropurine | tert-Butyl bromide | SnCl₄ | 7-(tert-Butyl)-6-chloropurine & 9-(tert-Butyl)-6-chloropurine | Major N7 |

| 2 | 6-Chloropurine | Isopropyl bromide | SnCl₄ | 7-Isopropyl-6-chloropurine & 9-Isopropyl-6-chloropurine | Mixture |

This table illustrates how a single starting material, 6-chloropurine, can be used to generate different alkylated purine derivatives, showcasing a divergent synthetic strategy.

Further exemplifying the divergent approach, the synthesis of 2,6,9-trisubstituted purines has been achieved from 2-fluoro-6-chloropurine. researchgate.net This method allows for the sequential and selective substitution at different positions of the purine ring, leading to a wide range of derivatives. researchgate.net

Convergent Synthesis by Coupling Purine Moieties with Other Fragments

Convergent synthesis is particularly effective when constructing complex molecules where the purine core is attached to another significant molecular scaffold, such as a carbohydrate or a complex side chain. This strategy allows for the independent synthesis and purification of the purine and the coupling partner before their final assembly.

An example of a convergent approach can be seen in the synthesis of glycoside analogs. In one study, 9-amino-6-(methylthio)-9H-purine was condensed with various carbonyl compounds, followed by reduction and cyclization with a sulfonyl chloride to yield complex purine derivatives. nih.gov This process involves the initial preparation of the purine and carbonyl-containing fragments, which are then combined. nih.gov

Another clear illustration of convergent synthesis is the preparation of radiolabelled nucleosides. researchgate.net In this synthesis, [8-¹⁴C]-2,6-dichloro-9H-purine was reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose to produce the corresponding radiolabelled nucleoside. researchgate.net The purine and the protected ribose sugar were synthesized separately and then coupled, a hallmark of a convergent strategy. researchgate.net

Table 2: Convergent Synthesis of a Radiolabelled Purine Nucleoside researchgate.net

| Purine Fragment | Carbohydrate Fragment | Coupling Product | Yield |

| [8-¹⁴C]-2,6-dichloro-9H-purine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | [8-¹⁴C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine | 86% |

This table demonstrates a convergent synthesis where a pre-synthesized purine fragment is coupled with a sugar moiety to form a complex nucleoside.

The synthesis of 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine also represents a convergent approach where 6-chloropurine is coupled with 2-nitrobenzenesulfonyl chloride. nih.gov This reaction brings together two distinct building blocks to form a more complex molecule. nih.gov

Table 3: Convergent Synthesis of a Sulfonylated Purine nih.gov

| Purine Starting Material | Sulfonyl Chloride Reagent | Product | Yield |

| 6-Chloropurine | 2-Nitrobenzenesulfonyl chloride | 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine | 69.8% |

This table showcases a straightforward convergent synthesis involving the coupling of a purine and a sulfonyl chloride.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of a purine (B94841) derivative, the protons on the purine ring system typically appear as distinct signals in the downfield region due to the aromatic nature of the rings. For N-sulfonylated purines, the chemical shifts of the purine protons are influenced by the electronic effects of the sulfonyl group. In related N-sulfonylated adenine (B156593) derivatives, the H-2 and H-8 protons of the purine core are observed as sharp singlets. irb.hr The N-H proton of the purine ring would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

For instance, in N⁶-(p-toluenesulfonyl)-N⁹-(methanesulfonyl)adenine, the ¹H NMR spectrum shows distinct signals that can be assigned to the purine and sulfonyl group protons. irb.hr While not identical, the principles of chemical shift and signal multiplicity would apply to 9H-purine-6-sulfonyl chloride.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | Downfield region | Singlet |

| H-8 | Downfield region | Singlet |

Note: This table is predictive and based on the analysis of related compounds.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. In purine systems, the carbon atoms of the aromatic rings resonate at characteristic chemical shifts. The presence of the electron-withdrawing sulfonyl chloride group at the C6 position would significantly influence the chemical shift of this carbon and its neighbors. In a study of N-sulfonylated purine derivatives, the carbon signals of the purine core were successfully assigned using ¹³C NMR spectroscopy. irb.hr For this compound, the C6 carbon is expected to be significantly downfield due to the direct attachment of the sulfonyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~150-155 |

| C4 | ~145-150 |

| C5 | ~115-120 |

| C6 | >160 |

Note: This table is predictive and based on the analysis of related compounds and general principles of ¹³C NMR spectroscopy. irb.hrchemicalbook.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

While specific experimental mass spectral data for this compound is not available, data for the analogous 9H-purine-6-sulfonyl fluoride (B91410) (C₅H₃FN₄O₂S) provides insight. nih.gov Its computed monoisotopic mass is 201.99607469 Da. nih.gov The mass spectrum of this compound shows a top peak at m/z 136. nih.gov

For this compound, a characteristic fragmentation pattern would involve the loss of the sulfonyl chloride group or parts of it. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. A study on N-sulfonylated purine derivatives showed that the fragmentation of protonated molecular ions often involves the loss of SO₂. irb.hr

Table 3: Predicted Mass Spectrometry Data for Adducts of 9-(3-hydroxypropyl)purine-6-sulfonyl fluoride

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 261.04521 |

| [M+Na]⁺ | 283.02715 |

| [M-H]⁻ | 259.03065 |

| [M+NH₄]⁺ | 278.07175 |

Note: This data is for the related compound 9-(3-hydroxypropyl)purine-6-sulfonyl fluoride and is predictive. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl chloride group and the purine ring system.

The sulfonyl chloride group (SO₂Cl) typically exhibits strong, characteristic stretching vibrations. acdlabs.com Specifically, the asymmetric and symmetric stretching of the S=O bonds would appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The purine ring would show characteristic C=N and C=C stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹). The N-H stretching vibration of the purine ring would be observed as a band in the region of 3100-3500 cm⁻¹. In a study of various purine derivatives, characteristic IR bands were observed for -NH₂, -NH, and -CH₂-Cl groups, demonstrating the utility of this technique in identifying specific functional groups within purine structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. While an X-ray crystal structure for this compound has not been reported in the reviewed literature, the crystal structure of a related compound, 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, has been determined. nih.gov

Table 4: Crystal Data for 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₆ClN₅O₄S |

| Molecular Weight | 339.72 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0055 (3) |

| b (Å) | 10.6931 (5) |

| c (Å) | 12.5378 (5) |

| α (°) | 93.692 (3) |

| β (°) | 97.136 (3) |

| γ (°) | 93.995 (3) |

| Volume (ų) | 1324.16 (9) |

Source: nih.gov

Theoretical and Computational Investigations of 9h Purine 6 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of 9H-Purine-6-sulfonyl chloride. These calculations, often employing methods like Density Functional Theory (DFT) and other ab initio techniques, provide a quantitative description of the molecule's electronic environment. researchgate.netnih.gov Key properties such as molecular orbital energies, electron density distribution, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are determined.

The electronic structure of this compound is characterized by the electron-withdrawing nature of the sulfonyl chloride group attached to the purine (B94841) ring. This significantly influences the electron distribution across the purine system. The HOMO is typically localized on the purine ring, particularly on the nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered around the sulfonyl chloride group and the C6 carbon, highlighting the susceptibility of this position to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar purine derivatives calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

These calculations provide a foundational understanding of the molecule's intrinsic reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Tautomerism and Conformation

Purines can exist in different tautomeric forms, and DFT studies are instrumental in determining the relative stabilities of these tautomers. jocpr.com For this compound, the primary tautomeric equilibrium involves the position of the proton on the purine ring, most commonly between the N7 and N9 positions.

DFT calculations, which incorporate electron correlation effects at a manageable computational cost, can accurately predict the ground-state energies of different tautomers. researchgate.netnih.gov By comparing these energies, the most stable tautomer can be identified. For many 6-substituted purines, the 9H tautomer is found to be more stable than the 7H tautomer, a finding that is crucial for understanding its chemical behavior. acs.org

Conformational analysis using DFT focuses on the orientation of the sulfonyl chloride group relative to the purine ring. The rotation around the C6-S bond can lead to different conformers with varying energies. These studies help to identify the most stable three-dimensional structure of the molecule.

Table 2: Relative Energies of 9H- and 7H-Tautomers of Purine-6-sulfonyl Chloride (Note: The following data is illustrative and based on DFT calculations for analogous purine systems.)

| Tautomer | Relative Energy (kcal/mol) |

| This compound | 0.00 |

| 7H-Purine-6-sulfonyl chloride | +3.5 |

The results consistently indicate that the 9H tautomer is the more stable form, which is in agreement with experimental observations for many purine derivatives. acs.org

Reaction Pathway Modeling and Energy Landscape Analysis

Energy landscape analysis helps to visualize the various reaction coordinates and predict the most likely reaction pathways. For instance, the reaction of this compound with a nucleophile can be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism. These models can also elucidate the role of solvents in modulating the reaction energetics.

Prediction of Structure-Reactivity Relationships

By correlating calculated electronic and structural properties with observed chemical reactivity, it is possible to establish structure-reactivity relationships. For this compound, computational models can predict how modifications to the purine ring or the sulfonyl chloride group will affect its reactivity.

For example, the introduction of electron-donating or electron-withdrawing substituents on the purine ring would alter the energies of the HOMO and LUMO, thereby influencing the molecule's susceptibility to electrophilic or nucleophilic attack. These predictions are invaluable in the rational design of new derivatives with tailored chemical properties. Studies on the regioselectivity of reactions, such as alkylation, have shown that the substituent at the C6 position plays a crucial role, a phenomenon that can be explained and predicted through computational analysis. acs.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on the development of environmentally benign and economically viable processes. For a key intermediate like 9H-Purine-6-sulfonyl chloride, this translates to a concerted effort to move away from hazardous reagents and harsh reaction conditions traditionally associated with the synthesis of sulfonyl chlorides.

Another significant trend is the exploration of biocatalysis. mdpi.com Enzymes, such as purine (B94841) nucleoside phosphorylases, offer unparalleled selectivity and operate under mild, aqueous conditions, representing the pinnacle of sustainable synthesis. mdpi.com While the direct enzymatic synthesis of this compound has yet to be reported, the successful application of enzymes in the synthesis of various purine nucleoside analogs suggests that future research could lead to the development of a biocatalytic route to this important sulfonyl chloride. mdpi.com The adoption of such methods would not only reduce the environmental impact but also potentially offer access to novel derivatives through stereo- and regioselective transformations that are challenging to achieve with traditional chemical methods.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Green Chlorinating Agents | Use of milder reagents like N-chlorosuccinimide or H2O2/SOCl2. organic-chemistry.org | Reduced toxicity, improved safety, and higher selectivity. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. researchgate.net | Increased efficiency, reduced waste, and lower operational costs. |

| Biocatalysis | Utilization of enzymes for chemical transformations. mdpi.com | High selectivity, mild reaction conditions, and environmentally friendly. |

Exploration of Unconventional Reactivity Patterns

The sulfonyl chloride functional group is a well-established reactive handle in organic synthesis, primarily known for its reactions with nucleophiles to form sulfonamides, sulfonates, and other derivatives. However, the future of this compound chemistry lies in uncovering and exploiting less conventional reactivity patterns. The unique electronic properties of the purine ring system, coupled with the reactivity of the sulfonyl chloride, create a platform for novel chemical transformations.

Recent studies on sulfonyl chlorides have revealed their potential to participate in a variety of reactions beyond simple nucleophilic substitution. magtech.com.cn For instance, under specific conditions, sulfonyl chlorides can act as sources of sulfonyl radicals, which can engage in a range of addition and cyclization reactions. magtech.com.cn The application of such radical-based methodologies to this compound could open up new avenues for the synthesis of complex purine-containing scaffolds.

Furthermore, the purine ring itself can influence the reactivity of the sulfonyl chloride group in unexpected ways. The nitrogen atoms within the purine core can act as internal bases or directing groups, potentially leading to intramolecular reactions and the formation of novel fused-ring systems. The exploration of these unconventional reactivity patterns, driven by a deeper understanding of the interplay between the purine and sulfonyl chloride moieties, will be a key focus of future research. This could involve the use of advanced computational modeling to predict reaction pathways and the application of high-throughput screening to rapidly identify novel transformations. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes, with flow chemistry emerging as a powerful tool for the rapid, safe, and efficient production of chemical compounds. rsc.orgrsc.org The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a significant area for future development.

The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited to the controlled environment of a flow reactor. rsc.orgrsc.org Flow systems offer superior heat and mass transfer, enabling reactions to be performed safely at higher temperatures and pressures, often leading to significantly reduced reaction times and increased yields. rsc.orgrsc.org Several studies have already demonstrated the successful continuous flow synthesis of various aryl sulfonyl chlorides, providing a strong foundation for the development of a similar process for this compound. rsc.orgrsc.orgmdpi.com

Beyond the synthesis of the core molecule, flow chemistry also enables the rapid and automated generation of derivative libraries. By immobilizing this compound on a solid support or utilizing in-line purification techniques, a continuous stream of the activated purine can be reacted with a diverse range of nucleophiles, generating a library of novel compounds with minimal manual intervention. thieme-connect.de This approach is particularly valuable for medicinal chemistry applications, where the rapid synthesis and screening of large numbers of compounds are essential for drug discovery. thieme-connect.denih.gov The combination of flow chemistry with automated reaction optimization and analysis will undoubtedly accelerate the exploration of the chemical space around the 9H-purine-6-sulfonyl scaffold.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the sulfonyl chloride and its derivatives. rsc.orgrsc.org | Enhanced safety, improved efficiency, and scalability. mdpi.com |

| Automated Synthesis | High-throughput generation of compound libraries. nih.gov | Rapid exploration of chemical space and accelerated drug discovery. nih.gov |

| Immobilized Reagents | Use of solid-supported this compound for clean synthesis. thieme-connect.de | Simplified purification and potential for reagent recycling. |

Potential for Functional Material Precursors

While the primary focus of purine chemistry has traditionally been in the realm of medicinal chemistry, the unique electronic and structural properties of the purine ring system also make it an attractive building block for the development of novel functional materials. The future holds significant potential for this compound as a precursor in this exciting and rapidly evolving field.

The purine scaffold, with its extended π-system and multiple hydrogen bonding sites, has the inherent potential to form highly ordered structures through self-assembly. nih.gov This property is a key prerequisite for the development of materials with interesting electronic and optical properties. By strategically modifying the purine core through the reactive sulfonyl chloride handle, it is possible to introduce a wide range of functional groups that can tune the material's properties. For example, the introduction of chromophores could lead to the development of novel dyes or fluorescent probes, while the incorporation of redox-active moieties could pave the way for new electronic materials.

One particularly intriguing area of exploration is the use of this compound as a precursor for the synthesis of conductive polymers. The purine ring, when appropriately functionalized and polymerized, could form the backbone of a new class of organic conductors with potential applications in electronics, sensors, and energy storage. While this area is still in its infancy, the fundamental properties of the purine system suggest that it is a promising candidate for the development of the next generation of functional organic materials.

Q & A

Q. What are the standard synthetic routes for preparing 9H-Purine-6-sulfonyl chloride?

A common method involves reacting a substituted phenylsulfonyl chloride with a 6-substituted-9H-purine derivative in dichloromethane (CH₂Cl₂) and pyridine under ice-cold conditions. The reaction mixture is stirred for 40–48 hours, followed by acid workup (1N HCl), extraction, drying (Na₂SO₄), and purification via column chromatography (hexane:CH₂Cl₂, 1:1) . Pyridine acts as both a base and solvent, facilitating sulfonation at the purine’s 6-position.

Q. How is the purity and structural integrity of this compound validated?

Characterization typically includes:

Q. What safety protocols are critical when handling this compound?

Sulfonyl chlorides are moisture-sensitive and corrosive. Use inert atmospheres (N₂/Ar), anhydrous solvents, and personal protective equipment (gloves, goggles). Acidic workups should be conducted in fume hoods. Waste must be neutralized before disposal .

Q. How is this compound utilized in nucleoside modifications?

The sulfonyl group acts as a leaving group in nucleophilic substitution reactions, enabling functionalization at the purine’s 6-position. For example, it can be substituted with amines or alkoxy groups to synthesize bioactive nucleoside analogs, as seen in ribofuranosyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonation yields?

Variables to test include:

- Solvent systems : Replace pyridine with less nucleophilic bases (e.g., DMAP) to reduce side reactions.

- Temperature : Explore room-temperature reactions to shorten duration while monitoring decomposition.

- Catalysts : Assess Lewis acids (e.g., ZnCl₂) to accelerate sulfonation .

Q. What strategies mitigate the compound’s instability during storage?

- In situ generation : Prepare the sulfonyl chloride immediately before use.

- Storage : Keep under inert gas at –20°C in desiccated amber vials.

- Stabilizers : Add molecular sieves to absorb moisture .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Isotopic labeling : Use ³⁵S-labeled reagents to track sulfonation efficiency.

- 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Comparative analysis : Cross-reference with analogous compounds (e.g., 6-iodo-9H-purine derivatives) .

Q. What computational methods predict the reactivity of this compound?

- DFT calculations : Model transition states for sulfonation or substitution reactions.

- Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. How to troubleshoot low yields in column chromatography purification?

Q. What mechanistic insights explain regioselectivity in sulfonation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.